molecular formula C14H17NS B1518153 [1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine CAS No. 1218404-81-9

[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine

Cat. No.: B1518153
CAS No.: 1218404-81-9
M. Wt: 231.36 g/mol
InChI Key: BJAJMOZGDQACAP-UHFFFAOYSA-N
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Description

1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl: amine is a versatile organic compound with the molecular formula C₁₄H₁₇NS It is characterized by a benzothiophene ring fused to a cyclopropyl group, with a methylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine typically involves the following steps:

  • Benzothiophene Derivatization: : The starting material, benzothiophene, undergoes functionalization to introduce the cyclopropyl group at the 3-position.

  • Cyclopropanation: : The cyclopropyl group is introduced using cyclopropanation reactions, often involving diazo compounds and metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can replace one or more substituents on the benzothiophene ring or cyclopropyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiophene derivatives: : Other benzothiophene compounds with different substituents.

  • Cyclopropylamine derivatives: : Compounds containing cyclopropylamine groups with varying substituents.

Uniqueness

What sets 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine apart is its specific combination of the benzothiophene ring and the cyclopropyl group, which provides unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(1-benzothiophen-3-yl)-N-methyl-1-(2-methylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-9-7-11(9)14(15-2)12-8-16-13-6-4-3-5-10(12)13/h3-6,8-9,11,14-15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAJMOZGDQACAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(C2=CSC3=CC=CC=C32)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
Reactant of Route 2
[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
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[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
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[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
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[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
Reactant of Route 6
[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine

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